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Compound of Interest

Compound Name: 16-Acetoxy-7-O-Acetylhorminone

Cat. No.: B15595112 Get Quote

An In-depth Technical Guide on 16-Acetoxy-7-O-
Acetylhorminone
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential biological activities of 16-Acetoxy-7-O-Acetylhorminone, a naturally occurring

diterpenoid compound. The information is intended for researchers, scientists, and

professionals in the field of drug development and discovery.

Chemical Structure and Properties
16-Acetoxy-7-O-Acetylhorminone is an abietane diterpenoid that has been isolated from

plant sources, including Rabdosia serra and Rabdosia lophanthoides var. gerardiana.[1] Its

chemical structure is characterized by a complex polycyclic framework with multiple

stereocenters.

Chemical Structure:

While a definitive 2D or 3D structure image from experimental analysis for 16-Acetoxy-7-O-
Acetylhorminone is not readily available in the reviewed literature, its structure can be reliably

inferred from its SMILES (Simplified Molecular-Input Line-Entry System) notation.

SMILES:CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O
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This notation can be used with chemical drawing software to generate the 2D and 3D

representations of the molecule.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 16-Acetoxy-7-O-
Acetylhorminone is presented in the table below. It is important to note that some of these

properties are predicted values from computational models due to the limited availability of

experimental data.

Property Value Source

Molecular Formula C₂₄H₃₂O₇ [2]

Molecular Weight 432.5 g/mol [2]

CAS Number 269742-39-4 [2]

Appearance Yellow powder Predicted

Boiling Point 534.0 ± 50.0 °C Predicted

Density 1.23 ± 0.1 g/cm³ Predicted

pKa 4.50 ± 1.00 Predicted

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1]

Storage Store at 2°C - 8°C [2]

Biological Activity and Therapeutic Potential
16-Acetoxy-7-O-Acetylhorminone is reported to possess antiproliferative properties and is

being investigated for its potential applications in oncology.[2] The primary mode of action is

believed to be through the inhibition of protein kinases, which are crucial enzymes in cellular

signaling pathways that often become dysregulated in cancer.[2]

Cytotoxic Activity
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While specific cytotoxic data for 16-Acetoxy-7-O-Acetylhorminone is limited in the available

scientific literature, studies on closely related abietane diterpenoids provide insights into its

potential anticancer activity. For instance, a related compound, 7α-acetylhorminone, has

demonstrated dose-dependent inhibitory effects on the growth of human colon cancer

(HCT116) and breast cancer (MDA-MB-231) cell lines.

Table of Cytotoxic Activity for 7α-acetylhorminone (Related Compound):

Cell Line IC₅₀ (µM)

HCT116 (Colon Cancer) 18

MDA-MB-231 (Breast Cancer) 44

It is crucial to note that these values are for a related compound and may not be representative

of the activity of 16-Acetoxy-7-O-Acetylhorminone.

Protein Kinase Inhibition
The inhibitory activity of 16-Acetoxy-7-O-Acetylhorminone against specific protein kinases

has not been detailed in the reviewed literature. However, its classification as a protein kinase

inhibitor suggests that it may target one or more kinases involved in cancer cell proliferation,

survival, and metastasis. Further research is required to identify the specific kinase targets and

to elucidate the mechanism of inhibition.

Experimental Protocols
Detailed experimental protocols for the biological evaluation of 16-Acetoxy-7-O-
Acetylhorminone are not available in the public domain. However, standard methodologies for

assessing cytotoxicity and protein kinase inhibition can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds.

Experimental Workflow:
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Plate Setup Compound Treatment MTT Assay Data Acquisition
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Add serial dilutions of
16-Acetoxy-7-O-Acetylhorminone Incubate for 48-72h Add MTT solution to

each well
Incubate for 3-4h to allow
formazan crystal formation

Add DMSO to dissolve
formazan crystals

Measure absorbance at
570 nm

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of 16-Acetoxy-
7-O-Acetylhorminone (typically in a solvent like DMSO, with a vehicle control) and

incubated for a period of 48 to 72 hours.

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells

with active metabolism convert the yellow MTT into purple formazan crystals.

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent,

such as DMSO.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm. The absorbance is

directly proportional to the number of viable cells.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%)

is determined.

Protein Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
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The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP

produced during a kinase reaction. A decrease in ADP production in the presence of a

compound indicates inhibition of the kinase.

Experimental Workflow:

Kinase Reaction ADP Detection Signal Generation

Prepare kinase reaction mix:
Kinase, Substrate, ATP, and

16-Acetoxy-7-O-Acetylhorminone

Incubate at room temperature
to allow kinase reaction

Add ADP-Glo™ Reagent to
terminate kinase reaction and

deplete remaining ATP
Incubate for 40 minutes

Add Kinase Detection Reagent
to convert ADP to ATP and

generate light
Incubate for 30-60 minutes Measure luminescence

Click to download full resolution via product page

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Methodology:

Kinase Reaction Setup: The kinase reaction is set up in a multi-well plate containing the

protein kinase, its specific substrate, ATP, and varying concentrations of 16-Acetoxy-7-O-
Acetylhorminone.

Kinase Reaction Incubation: The reaction is allowed to proceed for a defined period at an

optimal temperature.

Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction

and eliminate any unconsumed ATP.

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which

converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is

then used in a luciferase/luciferin reaction to produce a luminescent signal.

Luminescence Measurement: The intensity of the luminescent signal is measured using a

luminometer. The signal is directly proportional to the amount of ADP produced and,

therefore, to the kinase activity.
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Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the

test compound, and the IC₅₀ value is determined.

Signaling Pathway Implications
Given that 16-Acetoxy-7-O-Acetylhorminone is a putative protein kinase inhibitor, it likely

interferes with one or more cellular signaling pathways critical for cancer cell function. The

specific pathways affected would depend on the kinase(s) it inhibits. A hypothetical signaling

pathway that could be targeted is depicted below.
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Caption: Hypothetical MAPK/ERK signaling pathway targeted by a kinase inhibitor.
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This diagram illustrates the MAPK/ERK pathway, a common target in cancer therapy. A kinase

inhibitor could potentially block the activity of a kinase like RAF or MEK, thereby preventing the

downstream signaling that leads to cell proliferation and survival. The precise point of

intervention for 16-Acetoxy-7-O-Acetylhorminone within this or other pathways remains to be

determined through further experimental investigation.

Conclusion
16-Acetoxy-7-O-Acetylhorminone is a promising natural product with potential as an

anticancer agent due to its reported antiproliferative and protein kinase inhibitory activities.

However, a comprehensive understanding of its biological effects is currently limited by the

scarcity of specific experimental data in the public domain. Further research is warranted to

determine its precise mechanism of action, identify its molecular targets, and evaluate its

therapeutic efficacy and safety profile. The experimental protocols and conceptual frameworks

provided in this guide offer a foundation for future investigations into this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15595112?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

